molecular formula C21H23F2N3O4S B2467327 N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide CAS No. 898450-01-6

N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide

Cat. No. B2467327
CAS RN: 898450-01-6
M. Wt: 451.49
InChI Key: UXAWDCJMZWOXHS-UHFFFAOYSA-N
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Description

N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide is a useful research compound. Its molecular formula is C21H23F2N3O4S and its molecular weight is 451.49. The purity is usually 95%.
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Scientific Research Applications

Imaging in Neurological Diseases

A selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related in structure to the compound , was used in conjunction with positron emission tomography (PET) for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This research found significant decreases in receptor densities correlated with worsening clinical symptoms, offering a potential pathway for early detection and monitoring of Alzheimer's disease progression through imaging techniques (Kepe et al., 2006).

Synthetic Chemistry and Catalysis

In the realm of synthetic chemistry, sulfur-nitrogen compounds, including sulfinimines (N-sulfinyl imines) and N-sulfonyloxaziridines, have been extensively explored. These compounds are valuable for their thermal properties and for enabling selective oxidations. Such research has led to new procedures for constructing sulfenimines and sulfinimines, which are crucial in producing enantiomerically pure examples that afford high enantioselectivities in various organic reactions. This has significant implications for asymmetric synthesis and the construction of carbon-nitrogen stereocenters found in many biologically active compounds (Davis, 2006).

Molecular Pharmacology and Receptor Binding

Research into compounds structurally similar to "N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide" includes the development of N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, indicating a potential application in medicinal chemistry for creating asymmetric, biologically active molecules. The critical role of the arene sulfonyl group on N4 for high enantioselectivity highlights the nuanced interplay between molecular structure and catalytic activity (Wang et al., 2006).

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O4S/c22-15-8-10-17(11-9-15)31(29,30)26-14-4-3-5-16(26)12-13-24-20(27)21(28)25-19-7-2-1-6-18(19)23/h1-2,6-11,16H,3-5,12-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAWDCJMZWOXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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